Product packaging for Fmoc-beta-cyclopentyl-DL-alanine(Cat. No.:CAS No. 1219422-04-4)

Fmoc-beta-cyclopentyl-DL-alanine

Cat. No.: B3091835
CAS No.: 1219422-04-4
M. Wt: 379.4 g/mol
InChI Key: NVZVRXJTMCMDNR-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids in Advanced Peptide Research

The building blocks of life are primarily the 20 canonical amino acids, which are used to construct peptides and proteins that carry out a vast array of cellular functions. nih.gov However, scientists are increasingly turning to non-canonical amino acids (ncAAs), also known as unnatural or non-standard amino acids, to create designer peptides with enhanced properties. nih.govasm.org These ncAAs are organic molecules that, like their canonical counterparts, contain an amine and a carboxylic acid group but are not directly encoded by the genetic code. nih.gov

The incorporation of ncAAs into peptide structures can significantly improve their stability, potency, and bioavailability. researchgate.net Many peptides derived from natural amino acids are quickly broken down by enzymes in the body. researchgate.net By introducing ncAAs, researchers can create peptides that are more resistant to this degradation, a critical factor in developing effective oral medications. nih.gov Furthermore, ncAAs can introduce unique structural features that enhance the peptide's ability to bind to specific targets, leading to increased therapeutic efficacy and selectivity. nih.govchemimpex.com The use of ncAAs is a key strategy in overcoming the limitations of traditional peptide-based drugs, such as poor gastrointestinal stability and low permeability. nih.gov

Overview of Fmoc-beta-cyclopentyl-DL-alanine as a Specialized Synthetic Building Block

This compound is a prime example of a non-canonical amino acid derivative designed for use in peptide synthesis. chemimpex.comsigmaaldrich.com It consists of a beta-alanine (B559535) backbone modified with a cyclopentyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Each of these components plays a distinct and vital role in its function as a building block for creating complex peptides.

The Fmoc group is a temporary protecting group for the amine at the N-terminus of the amino acid. wikipedia.orgcreative-peptides.com This protection is crucial during solid-phase peptide synthesis (SPPS), a common method for creating peptide chains. creative-peptides.comyoutube.com The Fmoc group is stable under acidic conditions but can be easily removed with a weak base, such as piperidine (B6355638), without affecting other sensitive parts of the molecule. wikipedia.orgyoutube.com This allows for the controlled, stepwise addition of amino acids to build a specific peptide sequence. youtube.com The removal of the Fmoc group can also be monitored by UV spectroscopy, providing a way to track the progress of the synthesis. wikipedia.orgyoutube.com

The beta-alanine structure differs from the more common alpha-amino acids. This structural variation can influence the folding and stability of the resulting peptide.

The cyclopentyl group is a key feature that provides structural diversity. chemimpex.com This bulky, hydrophobic group can influence the peptide's conformation and its interactions with biological targets. royalsocietypublishing.org By introducing such a non-natural side chain, researchers can design peptides with unique three-dimensional shapes and improved binding affinities. chemimpex.comroyalsocietypublishing.org

In essence, this compound is a highly specialized tool for medicinal chemists. It provides a way to introduce a unique, structurally rigid element into a peptide chain, with the Fmoc group facilitating its seamless integration through the well-established methods of solid-phase peptide synthesis. chemimpex.comcreative-peptides.com

Chemical and Physical Properties

PropertyValueSource
CAS Number 1219422-04-4 echemi.comguidechem.comchemicalbook.comchemicalbook.com
Molecular Formula C23H25NO4 echemi.comguidechem.com
Molecular Weight 379.45 g/mol sigmaaldrich.comechemi.comguidechem.comchemicalbook.com
Appearance White to off-white solid chemicalbook.com
Storage Temperature 2-8°C sigmaaldrich.comguidechem.comchemicalbook.com
pKa 3.93±0.10 (Predicted) guidechem.comchemicalbook.com
Boiling Point 598.0±33.0 °C (Predicted) chemicalbook.com
Density 1.234±0.06 g/cm3 (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B3091835 Fmoc-beta-cyclopentyl-DL-alanine CAS No. 1219422-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219422-04-4
Record name 3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Fmoc Beta Cyclopentyl Dl Alanine in Advanced Peptide Synthesis Strategies

Integration of Fmoc-beta-cyclopentyl-DL-alanine into Solid-Phase Peptide Synthesis (SPPS)

The successful integration of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is a critical step that leverages the advantages of the Fmoc protecting group strategy. chemimpex.com SPPS allows for the sequential addition of amino acids to a peptide chain anchored to a solid resin support, with the Nα-Fmoc group providing temporary protection that is removed at each cycle. biosynth.comspringernature.com The bulky and hydrophobic nature of the cyclopentyl side chain, however, requires careful optimization of the synthesis conditions to ensure high efficiency and purity of the final peptide.

Optimization of Coupling Conditions for Efficient Incorporation

The steric hindrance imposed by the β-cyclopentyl group makes the formation of the amide bond a challenging step. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. To overcome this, a combination of potent activating reagents and optimized reaction parameters is essential.

Microwave-enhanced SPPS has been shown to significantly improve the efficiency of coupling sterically hindered amino acids. cem.com The application of microwave energy can drive difficult couplings to completion more rapidly and efficiently than conventional methods. cem.com

Key components for optimizing the coupling of sterically hindered amino acids like this compound include:

Coupling Reagents: High-potency uronium/aminium or phosphonium (B103445) salt-based reagents are preferred. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly employed to create a highly reactive activated ester of the amino acid, facilitating its reaction with the N-terminal amine of the peptide-resin.

Base: A non-nucleophilic base, typically Diisopropylethylamine (DIEA), is used to facilitate the activation and coupling process without causing premature deprotection of the Fmoc group.

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent, although others like N-Methyl-2-pyrrolidone (NMP) may be used, sometimes offering advantages in solubilizing aggregating sequences. acs.org

A comparative table of common coupling conditions is presented below.

Coupling ReagentBaseSolventTemperatureTypical Reaction TimeEfficacy with Hindered Residues
HBTU/HOBtDIEADMFRoom Temp1-2 hoursModerate to High
HATUDIEA/CollidineDMF/NMPRoom Temp30-60 minHigh
DIC/Oxyma-DMFRoom Temp1-2 hoursModerate
PyBOPDIEADMFRoom Temp1-2 hoursHigh
COMUDIEADMFRoom Temp30-60 minVery High

Fmoc Deprotection Strategies for Peptides Containing beta-cyclopentyl-alanine

Following successful coupling, the temporary Nα-Fmoc protecting group must be cleanly and completely removed to allow for the next amino acid to be added. The presence of the bulky beta-cyclopentyl-alanine can influence the efficiency of this step, potentially leading to incomplete deprotection and truncated peptide impurities.

The standard method for Fmoc removal involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically 20% piperidine in DMF. publish.csiro.au For sterically hindered or aggregation-prone sequences, this standard protocol may require refinement. Strategies include:

Increased Reaction Time: Extending the deprotection time or performing a second, fresh application of the piperidine solution can help ensure complete removal of the Fmoc group. iris-biotech.de

Elevated Temperature: Carefully applying heat during deprotection can increase reaction rates, although this also raises the risk of side reactions like aspartimide formation. nih.gov

Modified Base Concentration: While 20% piperidine is standard, concentrations ranging from 5% to 50% have been explored to balance efficiency with the prevention of side reactions. publish.csiro.au

To address the shortcomings of piperidine, particularly with "difficult sequences," alternative deprotection reagents and systems have been investigated.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that can achieve very rapid and efficient Fmoc deprotection, often at lower concentrations (e.g., 2% in DMF) than piperidine. nih.gov Its use has been shown to significantly improve the synthesis of hydrophobic peptides where incomplete deprotection is a major issue. nih.gov However, because DBU does not scavenge the dibenzofulvene (DBF) byproduct of deprotection, it is often used in combination with a nucleophilic scavenger like piperazine (B1678402). researchgate.netrsc.org A combination of 2% DBU and 5% piperazine in NMP or DMF has been reported as a highly effective cocktail that reduces side reactions like diketopiperazine formation. nih.gov

Ionic Liquids: Imidazolium-based ionic liquids have been explored as alternative solvents for Fmoc removal in solution-phase synthesis, using bases like triethylamine (B128534). publish.csiro.au While effective, adapting these systems for solid-phase synthesis has been challenging due to issues with viscosity and reagent removal. publish.csiro.au

Addressing Challenges in SPPS for Sterically Hindered and Hydrophobic Amino Acids

The incorporation of this compound epitomizes the broader challenges faced when synthesizing peptides containing sterically hindered and hydrophobic residues. These challenges are not limited to single-residue incorporation but can compound as the peptide chain elongates.

On-Resin Aggregation: Hydrophobic peptide chains can fold into secondary structures (like β-sheets) on the resin, making reactive sites inaccessible. nih.govresearchgate.net This leads to incomplete coupling and deprotection. Strategies to disrupt aggregation include using specialized resins (e.g., PEG-based), chaotropic agents, or performing the synthesis at elevated temperatures. acs.orgnih.gov

Poor Solubility: "Difficult sequences" are often hard to handle due to low solubility in common organic and aqueous solvents, complicating every step from synthesis to purification. researchgate.net

Incomplete Reactions: As discussed, both coupling and deprotection can be inefficient. The use of stronger reagents (e.g., HATU for coupling, DBU for deprotection) and microwave assistance are key strategies to drive these reactions to completion. cem.comnih.gov

Application of Orthogonal Protecting Group Strategies for Complex Peptide Architectures

The Fmoc/tBu (tert-butyl) protection scheme is the most common orthogonal strategy in SPPS. biosynth.comiris-biotech.de The Fmoc group is base-labile (removed by piperidine), while tBu-based side-chain protecting groups are acid-labile (removed by trifluoroacetic acid, TFA). iris-biotech.de This orthogonality is crucial for synthesizing complex peptides. nih.gov

This compound fits seamlessly into this strategy. Its Fmoc group is removed at each step of chain elongation, while other amino acids in the sequence can bear acid-labile side-chain protection (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)). cem.com

For even more complex structures, such as branched or cyclic peptides, additional orthogonal protecting groups are required. nih.govnih.gov For example, an Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, could be used on a lysine (B10760008) side chain to allow for specific modification at that site, while the Fmoc/tBu strategy is used for linear chain elongation. The cyclopentyl side chain of the alanine (B10760859) derivative does not interfere with these deprotection schemes, making it a versatile component for advanced peptide design.

Utilization of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS) is a classical yet powerful method for producing peptides, particularly for large-scale synthesis or when complex modifications are required. In this approach, protected amino acids are sequentially coupled in a homogenous solution. The use of this compound in LPPS follows the general principles of Fmoc chemistry, where the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the Nα-amino group. chempep.com

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group of the N-terminal amino acid of the growing peptide chain is removed using a mild base, typically a solution of piperidine in an organic solvent. chempep.comnih.gov This exposes a free amino group for the next coupling step.

Coupling: The incoming amino acid, in this case, this compound, has its carboxylic acid group activated. This activation is crucial for the efficient formation of a peptide bond with the newly exposed amino group of the peptide chain. luxembourg-bio.com

Activation of the carboxylic acid is typically achieved using a variety of coupling reagents. The choice of reagent is critical, especially for sterically hindered amino acids like this compound, to ensure high yields and minimize side reactions such as racemization. luxembourg-bio.com Common coupling strategies involve the formation of active esters. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or more advanced uronium/aminium salts such as HATU and HBTU, are frequently employed. chempep.comluxembourg-bio.com These reagents convert the carboxylic acid into a highly reactive species that readily undergoes nucleophilic attack by the free amino group of the peptide chain. luxembourg-bio.com

While LPPS offers flexibility, the process for incorporating bulky residues can be challenging and may require optimization of coupling times, reagent stoichiometry, and solvent choice to drive the reaction to completion.

One effective method utilizes boron-based Lewis acids, such as the commercially available borate (B1201080) ester tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. tomsheppard.info This reagent has been shown to be a highly effective mediator for the direct amidation of a wide range of unprotected amino acids, including non-proteinogenic and sterically hindered ones. tomsheppard.info Research has demonstrated that under these conditions, a relatively hindered cyclopentyl amino acid amide can be obtained in moderate yield. tomsheppard.info The reaction proceeds efficiently in solvents like cyclopentyl methyl ether, and a key advantage is the simplified purification process, which often involves a simple filtration through scavenger resins to remove unreacted starting materials and boron byproducts. tomsheppard.info

Another approach involves the use of a ynamide coupling reagent, which has been successfully employed to address the long-standing issue of epimerization during the coupling of unprotected amino acids. chemrxiv.org These strategies represent a paradigm shift, moving away from the classical protection-group-dependent synthesis that has dominated the field for over six decades. chemrxiv.org

Table 1: Comparison of Direct Amidation Strategies for Unprotected Amino Acids

Feature Borate Ester Method (B(OCH₂CF₃)₃) Ynamide Reagent Method Traditional Protected Synthesis
Principle Lewis acid-mediated direct coupling. tomsheppard.info Ynamide activation of carboxylic acid. chemrxiv.org Nα-protection (e.g., Fmoc), activation, coupling, deprotection cycle. nih.gov
Amino Acid State Unprotected. tomsheppard.info Unprotected. chemrxiv.org Nα-Protected. nih.gov
Key Advantage Single step, simplified purification, applicable to hindered amino acids. tomsheppard.info Suppresses racemization/epimerization, step- and atom-economic. chemrxiv.org Well-established, high yields for standard sequences. luxembourg-bio.com
Number of Steps One step per coupling. nih.gov One step per coupling cycle. chemrxiv.org Multiple steps per coupling (activation, coupling, deprotection, washes). nih.gov
Epimerization Generally low. Successfully addresses epimerization issue. chemrxiv.org A known risk, especially with certain amino acids and reagents. nih.gov

Chemo-Enzymatic Approaches to Peptide Synthesis Incorporating beta-cyclopentyl-alanine

Chemo-enzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.govrsc.org This approach utilizes enzymes, typically proteases or lipases, to catalyze the formation of peptide bonds in a highly stereoselective and chemoselective manner. nih.gov A significant advantage of CEPS is that it operates under mild, aqueous conditions (near-neutral pH and ambient temperature), which aligns with the principles of green chemistry. nih.govyoutube.com

The enzymatic approach circumvents many drawbacks of purely chemical methods, such as the need for extensive side-chain protection and the risk of racemization, which is a major limitation of many chemical coupling agents. nih.gov Enzymes like papain, α-chymotrypsin, and subtilisin are commonly used. nih.gov The key to their synthetic application is manipulating reaction conditions (e.g., using organic co-solvents, high substrate concentrations, or frozen aqueous media) to favor the reverse reaction of proteolysis—that is, peptide bond formation. nih.gov

The substrate specificity of these enzymes can be leveraged to incorporate non-canonical amino acids like beta-cyclopentyl-alanine. While the natural function of these enzymes is to cleave specific peptide bonds, their active sites can accommodate a variety of amino acid structures. youtube.com The synthesis typically involves reacting an N-terminally protected amino acid ester (the acyl donor) with a free amino acid or peptide (the nucleophile). The enzyme catalyzes the aminolysis of the ester, forming a new peptide bond with absolute stereocontrol. Engineered enzymes and substrate mimetics have further broadened the scope of CEPS, allowing for the synthesis of complex peptides that would be difficult to assemble using conventional methods. nih.gov The incorporation of beta-cyclopentyl-alanine would involve using its corresponding ester derivative as the acyl donor in a reaction catalyzed by a suitable peptidase.

Table 2: Enzymes Commonly Used in Chemo-Enzymatic Peptide Synthesis

Enzyme Class Example Enzymes Typical Acyl Donor Key Advantages
Serine Protease α-Chymotrypsin, Trypsin, Subtilisin. nih.gov N-protected amino acid esters (e.g., ethyl, methyl). High activity, well-characterized specificity. nih.gov
Cysteine Protease Papain, Bromelain. nih.gov N-protected amino acid esters or amides. Broad substrate tolerance, can be used for ligation. nih.gov
Lipase Various microbial lipases. N-protected amino acid esters. Stability in organic solvents, useful for non-polar amino acids.
Peptiligase Omniligase-1, Sortase A. youtube.com N-protected peptide thioesters or esters. Traceless ligation, high efficiency, can join large fragments. youtube.com

Implementation of Sustainable and Green Chemistry Practices in Peptide Synthesis using this compound

The pharmaceutical industry's drive towards sustainability has put traditional peptide synthesis methods under scrutiny due to their heavy reliance on hazardous solvents and reagents. advancedchemtech.comrsc.org The synthesis of peptides incorporating this compound can be made significantly greener by adopting several modern practices. rsc.orgnih.gov

A primary target for greening peptide synthesis is the replacement of hazardous solvents. N,N-dimethylformamide (DMF), the historical gold standard for solid-phase peptide synthesis (SPPS), faces increasing regulatory restrictions due to its toxicity. nih.gov Research has identified several greener alternatives, including propylene (B89431) carbonate and binary mixtures of solvents like dimethyl sulfoxide (B87167) (DMSO) with other, more benign partners. nih.govresearchgate.net These alternative solvent systems have shown high efficacy in solubilizing reagents and maintaining the necessary swelling of resin supports used in SPPS. nih.govresearchgate.net

Another key area is the modification of the Fmoc deprotection step. The conventional use of 20% piperidine in DMF generates significant hazardous waste. advancedchemtech.com An effective green alternative is the use of 20% 4-methylpiperidine (B120128) (4-MP), which is less hazardous. advancedchemtech.com Furthermore, optimized protocols, such as a three-step in-situ deprotection process, can minimize wash steps, leading to solvent savings of up to 60% without compromising peptide purity. advancedchemtech.com

Table 3: Comparison of Traditional vs. Green Peptide Synthesis Practices

Synthesis Aspect Traditional Approach Green Chemistry Approach Environmental Impact Reduction
Solvents DMF, Dichloromethane (B109758) (DCM). researchgate.net Propylene Carbonate, DMSO-based binary mixtures, Water. advancedchemtech.comnih.govresearchgate.net Reduces use of toxic and environmentally harmful solvents.
Fmoc Deprotection 20% Piperidine in DMF. advancedchemtech.com 20% 4-Methylpiperidine (4-MP), DBU-based cocktails. advancedchemtech.com Replaces hazardous reagent with a safer alternative.
Process Strategy Multiple protection/deprotection cycles. nih.gov Direct amidation of unprotected amino acids, Chemo-enzymatic synthesis. nih.govnih.gov Fewer steps, less waste, reduced reagent consumption.
Purification Primarily preparative HPLC. Catch-and-release purification technologies, optimized crystallization. nih.gov Minimizes solvent use in downstream processing.
Energy Room temperature or elevated heating for long durations. Microwave-assisted or induction heating synthesis. advancedchemtech.comnih.gov Reduces reaction times and energy consumption.

Conformational Studies and Structural Analysis of Peptides Containing Fmoc Beta Cyclopentyl Dl Alanine

Influence of the beta-cyclopentyl Moiety on Peptide Secondary Structure Formation

The cyclopentyl group of Fmoc-beta-cyclopentyl-DL-alanine exerts a notable influence on the local and global conformation of a peptide chain. This is primarily due to the steric bulk and reduced conformational freedom of the five-membered ring compared to a linear alkyl side chain.

Induction and Stabilization of Specific Conformational Motifs (e.g., Beta-Turns, Helices)

The incorporation of cyclic amino acids, such as those based on a cyclopentane (B165970) scaffold, is a well-established method for promoting the formation of specific secondary structural motifs like β-turns and helices. nih.govacs.orgyoutube.com The constrained nature of the cyclopentyl group can guide the peptide backbone to adopt folded conformations.

For instance, studies on peptides containing aminocyclopentanecarboxylic acid (ACPC) have demonstrated their capacity to induce well-defined secondary structures. Oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt stable 12-helical structures, which are topologically similar to the α-helices found in natural proteins. nih.gov In contrast, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid tend to form β-sheet secondary structures. nih.gov The stereochemistry of the cyclopentane ring is therefore a critical determinant of the resulting peptide conformation.

Furthermore, cyclic pentapeptides containing a D-amino acid often exhibit βII'-turn conformations, with the D-amino acid occupying the i+1 position of the turn. nih.gov While this compound is a racemic mixture, the incorporation of either the D- or L-form would be expected to influence turn formation in a stereospecific manner. The cyclopentyl group, by restricting the available Ramachandran space, can stabilize these turn structures. uab.cat Computational studies on peptides with 1-aminocyclopropane carboxylic acid, a smaller cyclic amino acid, have shown that the most favored conformations are often γ-turns or helical structures. nih.gov Similar principles apply to the larger cyclopentyl ring, which can also promote such folded states.

Conformational Restraint and Rigidification Effects of the Cyclopentyl Group

A primary reason for incorporating residues like this compound into peptides is to impose conformational rigidity. rsc.org The covalent linkage of the side chain into a cyclic structure significantly reduces the number of accessible rotamers compared to a non-cyclic counterpart like leucine (B10760876) or norleucine. This rigidification of the side chain, in turn, restricts the conformational freedom of the peptide backbone. rsc.org

The reduced flexibility can have several beneficial consequences for peptide design. It can lead to an increase in binding affinity for a biological target by pre-organizing the peptide into its bioactive conformation, thus reducing the entropic penalty upon binding. nih.gov Moreover, enhanced proteolytic stability is often observed, as the constrained conformation can be less recognizable by proteases that typically bind to extended peptide chains. rsc.org

Advanced Spectroscopic Methodologies for Structural Elucidation

Determining the precise three-dimensional structure of peptides containing this compound requires the application of sophisticated spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. nih.gov A variety of NMR experiments can provide detailed structural information.

One-dimensional (1D) ¹H NMR spectra can give initial indications of folding, such as the dispersion of amide proton chemical shifts. uzh.ch Two-dimensional (2D) NMR techniques are essential for a complete analysis. nih.gov These include:

COSY (Correlation Spectroscopy): Used to identify spin-coupled protons within an amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in residue identification.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional fold. The observation of specific NOE patterns can confirm the presence of β-turns or helical structures. uzh.ch

For peptides containing cyclic residues like aminocyclopentanecarboxylic acid, NMR studies, often in combination with molecular dynamics simulations, have been instrumental in defining their 3D structures. nih.gov For example, the assignment of all ¹H and ¹³C resonances through homo- and heteronuclear 2D techniques allows for the calculation of interproton distances from NOESY spectra and dihedral angle restraints from coupling constants. researchgate.net Analysis of ¹H NMR spectra of Fmoc-protected aminocyclopentanecarboxylic acids has also been used to study their conformational isomers in solution. nih.govacs.org

Table 1: NMR Parameters for Peptide Structural Analysis
NMR ParameterStructural Information DerivedTypical Application
Chemical Shift (δ)Local electronic environment, secondary structure (e.g., CαH shifts)Initial assessment of folding
³J Coupling ConstantsDihedral angles (e.g., φ angle from ³J(HNHα))Backbone and side-chain torsion angles
Nuclear Overhauser Effect (NOE)Interproton distances (< 5 Å)Determination of 3D structure, identification of turns and helices
Temperature CoefficientsSolvent exposure of amide protons, hydrogen bondingIdentification of intramolecular hydrogen bonds

Application of Circular Dichroism Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides in solution. mdpi.com The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation. Different secondary structures give rise to characteristic CD spectra:

α-helices: Exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheets: Typically show a negative band around 215-220 nm and a positive band near 195-200 nm.

β-turns: Have more varied CD spectra, but often show a weak negative band around 220-230 nm and a stronger positive band near 205 nm.

Random Coil: Characterized by a strong negative band below 200 nm.

For peptides containing cyclopentane-based amino acids, CD spectroscopy has been used to confirm the presence of helical structures. nih.govresearchgate.net For example, the CD spectra of peptides containing trans-2-aminocyclohexanecarboxylic acid (a six-membered ring analogue) showed features consistent with a 14-helix. rsc.org By monitoring changes in the CD spectrum as a function of solvent or temperature, the stability of these secondary structures can also be evaluated. uzh.ch

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular mechanics and quantum mechanics calculations, as well as molecular dynamics (MD) simulations, provide invaluable insights into the conformational landscape of peptides containing modified amino acids. nih.gov

DFT (Density Functional Theory) calculations have been employed to investigate the conformational preferences of oligomers containing cyclopentane-based amino acids. researchgate.netnih.gov These studies can predict the most stable helical structures and the influence of the solvent on these conformations. For example, computational studies on oligomers of a δ-amino acid with a cyclopentyl constraint predicted a preference for H14 and mixed H16/14 helical structures depending on the solvent.

Prediction of Conformational Preferences and Dihedral Angle Landscapes

While specific Ramachandran plots for this compound are not extensively published, the conformational preferences can be inferred from its structural properties and its effects in peptidomimetic studies. The cyclopentyl moiety, due to its size, is expected to limit the accessible conformational space primarily to extended or specific turn-like structures. Computational studies on peptides containing similar bulky side chains have shown that such residues can stabilize local conformations, preventing the peptide from adopting a wide range of random coil structures. nih.gov

The unique conformational constraints imposed by cyclic beta-amino acids, including those with cyclopentane rings, are a key reason for their use in peptide and protein engineering. nih.gov By restricting the backbone flexibility, these amino acids can help in pre-organizing a peptide into a conformation that is optimal for binding to a biological target, thereby enhancing potency and stability. nih.govresearchgate.net The choice between the D and L configurations of the alanine (B10760859) backbone, coupled with the stereochemistry of the cyclopentyl group, would further define the specific regions of the Ramachandran plot that are favored.

Simulation of Structure-Function Relationships in Peptidomimetics

Molecular dynamics (MD) simulations are a powerful tool for understanding how the structure of a modified peptide, such as one containing this compound, relates to its function. These simulations can model the dynamic behavior of the peptide and its interactions with biological targets at an atomic level, providing insights that are crucial for drug design and development.

A notable example of this is in the development of inhibitors for protein-protein interactions. For instance, MD simulations have been used to investigate the binding of ligands containing cyclopentyl alanine to the chromodomain of Chromobox protein homolog 8 (CBX8). acs.org In these studies, the cyclopentyl alanine residue was designed to fit into a specific hydrophobic pocket of the target protein.

The simulations revealed key aspects of the structure-function relationship:

Binding Pocket Interactions : The cyclopentyl ring's size and shape were optimized to fit into a hydrophobic pocket, in this case, the -2 pocket of the CBX8 chromodomain. The simulations showed how the differing residues at the bottom of this pocket in different protein isoforms (e.g., leucine in CBX8 vs. isoleucine in CBX6) lead to changes in the pocket's shape and affect binding selectivity. acs.org

Conformational Stability : The incorporation of cyclopentyl alanine was intended to provide conformational stability to the peptidomimetic, locking it into a bioactive conformation. This is a common strategy in the design of helix mimetics, where non-canonical amino acids are used to create scaffolds that mimic the surface of an α-helix. google.com

Hydrogen Bonding : MD simulations can map the hydrogen bond networks that stabilize the ligand-protein complex. For the CBX8 inhibitor, simulations identified specific hydrogen bonds between the peptide backbone, including the region of the cyclopentyl alanine, and the protein, which are crucial for affinity. acs.org

The data from these simulations are instrumental in refining the design of peptidomimetics to improve their potency and selectivity. By substituting different residues and observing the effects in silico, researchers can prioritize which compounds to synthesize and test experimentally.

Below is a table summarizing the components and findings from a molecular dynamics simulation study involving a cyclopentyl alanine-containing ligand.

ComponentDescriptionKey FindingReference
Ligand A peptidomimetic inhibitor containing a cyclopentyl alanine residue at the P(-2) position.The cyclopentyl group's size was found to be a key determinant for optimizing binding in the target's hydrophobic pocket. acs.org
Target Protein CBX8 ChromodomainThe simulation aimed to understand the structural basis for the ligand's selectivity for CBX8 over other CBX isoforms like CBX6. acs.org
Simulation Software AmberTools16 for molecular dynamics preparation and Gaussian09 for residue structure minimization.The simulations provided insights into the differential interactions of the cyclopentyl ring within the binding pockets of CBX8 and CBX6. acs.org
Interaction Analyzed The fit of the cyclopentyl ring into the -2 binding pocket of the chromodomain.A leucine residue in CBX8's pocket provides a slightly different shape compared to the isoleucine in CBX6, contributing to the ligand's binding selectivity. acs.org
Structure-Function Link The conformational constraints and hydrophobic nature of the cyclopentyl alanine residue are directly linked to the improved binding affinity and selectivity of the inhibitor.The study demonstrated how non-canonical amino acids could be rationally designed using computational simulations to achieve desired functional properties in a peptidomimetic. nih.govacs.org

Applications of Peptides Incorporating Fmoc Beta Cyclopentyl Dl Alanine

Design and Synthesis of Peptidomimetics with Modulated Biological Profiles

The incorporation of Fmoc-beta-cyclopentyl-DL-alanine into peptide sequences is a key strategy in peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are engineered to have improved properties, such as enhanced stability and oral bioavailability. The cyclopentyl side chain of this amino acid derivative plays a crucial role in influencing the conformational flexibility and binding affinity of the resulting peptides. chemimpex.com

The introduction of the beta-cyclopentyl-alanine residue can significantly enhance the bioactivity and receptor selectivity of a peptide. The bulky cyclopentyl group can help to lock the peptide backbone into a specific, biologically active conformation, which can lead to a higher binding affinity for its target receptor. This conformational constraint reduces the likelihood of the peptide binding to off-target receptors, thereby increasing its selectivity and reducing potential side effects. chemimpex.comchemimpex.com

Furthermore, the hydrophobic nature of the cyclopentyl group can enhance interactions with hydrophobic pockets within a receptor's binding site, further contributing to increased affinity and bioactivity. chemimpex.com By replacing a natural amino acid with this compound, researchers can systematically probe the structure-activity relationship (SAR) of a peptide, leading to the rational design of more potent and selective therapeutic agents. chemimpex.com

A major challenge in the development of peptide-based drugs is their rapid degradation by proteolytic enzymes in the body. The incorporation of non-natural amino acids like beta-cyclopentyl-alanine is a well-established strategy to overcome this limitation. nih.gov The presence of the amino group on the beta-carbon, as opposed to the alpha-carbon in natural amino acids, makes the adjacent peptide bond resistant to cleavage by many common proteases. nih.gov

The steric bulk of the cyclopentyl side chain further shields the peptide backbone from enzymatic attack. chemimpex.com This enhanced resistance to degradation leads to a longer half-life in plasma, allowing for sustained therapeutic effect. Cyclization of peptides containing such modified amino acids is another effective strategy to increase metabolic stability by creating a more rigid structure that is less recognizable by degrading enzymes. nih.govnih.gov

Utilization as Key Building Blocks for Complex Bioactive Small Molecules

This compound is not only used in peptide synthesis but also serves as a crucial building block for the synthesis of complex bioactive small molecules and more intricate molecular architectures. chemimpex.comrsc.org Its unique stereochemistry and functional groups make it a versatile starting material in multi-step organic synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for further chemical modifications at the amino terminus, while the carboxylic acid can be activated for coupling reactions. This versatility makes it a valuable component in the construction of diverse molecular scaffolds aimed at various therapeutic targets. chemimpex.com

Development of Advanced Biochemical Probes and Bioconjugates

The unique properties of beta-cyclopentyl-alanine make it a useful component in the design of biochemical probes and bioconjugates. The enhanced metabolic stability it confers is advantageous for probes intended for use in biological systems where enzymatic degradation is a concern. The Fmoc protecting group facilitates its incorporation into synthetic schemes for creating complex probes. For instance, a peptide probe containing this residue could be linked to a fluorescent dye or a biotin (B1667282) tag, creating a tool for studying biological processes with improved in-vivo stability.

Contributions to Combinatorial Chemistry Library Generation

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a library. This compound is an important building block for generating peptidomimetic libraries. By including this and other non-natural amino acids in a split-and-pool synthesis, vast libraries of novel compounds can be created. These libraries can then be screened for biological activity, such as binding to a specific receptor or inhibiting an enzyme. The structural diversity introduced by the beta-cyclopentyl-alanine residue increases the probability of discovering lead compounds with desirable therapeutic properties from these libraries.

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 1219422-04-4 echemi.comguidechem.comchemicalbook.com
Molecular Formula C23H25NO4 echemi.comguidechem.com
Molecular Weight 379.45 g/mol echemi.com
Appearance White to off-white solid N/A
pKa (Predicted) 3.93 ± 0.10 guidechem.com

| Storage Temperature | 2-8°C | guidechem.com |

Table 2: Strategic Applications of Incorporating beta-Cycloalkyl-Alanine Derivatives

Application Area Strategy Benefit(s) Source(s)
Peptidomimetics Introduce conformational constraints Enhances bioactivity and receptor selectivity chemimpex.comchemimpex.com
Drug Development Improve pharmacokinetic properties Increases metabolic stability against proteases chemimpex.comnih.govnih.gov
Bioactive Molecules Utilize as a versatile building block Enables synthesis of complex molecular architectures chemimpex.comrsc.org

| Combinatorial Libraries | Increase structural diversity | Expands chemical space for screening and lead discovery | N/A |

Analytical and Purification Methodologies for Fmoc Beta Cyclopentyl Dl Alanine and Derived Peptides

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of both the analysis of purity and the preparative isolation of Fmoc-beta-cyclopentyl-DL-alanine and its corresponding peptides. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful and widely utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the purification of peptides containing this unnatural amino acid. The development of a robust HPLC method is a multi-faceted process that involves the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation of the target compound from any impurities.

Reversed-Phase HPLC for Purity Assessment:

For routine purity analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The non-polar nature of the fluorenylmethoxycarbonyl (Fmoc) group and the cyclopentyl side chain makes the compound well-suited for retention on hydrophobic stationary phases, such as those with bonded C18 or C8 alkyl chains.

Method development typically involves:

Column Selection: A C18 column is a standard choice, offering sufficient hydrophobicity to retain the analyte.

Mobile Phase Composition: A gradient elution is generally employed, starting with a higher proportion of a weak solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) and gradually increasing the concentration of a strong organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape and resolution.

Detection: The fluorenyl group of the Fmoc-protecting group provides a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically at wavelengths around 265 nm or 301 nm.

Chiral HPLC for Enantiomeric Resolution:

Since this compound is a racemic mixture, separating the D- and L-enantiomers is crucial, especially when one specific enantiomer is required for the synthesis of a stereochemically pure peptide. Chiral HPLC is the method of choice for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Commonly used CSPs for the resolution of Fmoc-amino acids include:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are highly effective for separating a wide range of chiral compounds, including Fmoc-amino acids. phenomenex.com

Macrocyclic Glycopeptide-based CSPs: Stationary phases like those based on teicoplanin can offer excellent enantioselectivity for underivatized and N-protected amino acids. sigmaaldrich.com

The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as isopropanol, along with an acidic modifier like TFA or formic acid to enhance resolution. phenomenex.com

The following interactive table provides a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound.

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Resolution)
Column C18, 4.6 x 250 mm, 5 µmPolysaccharide-based (e.g., Cellulose), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Hexane
Mobile Phase B 0.1% TFA in AcetonitrileIsopropanol
Gradient 50-95% B over 20 minIsocratic (e.g., 90:10 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 265 nmUV at 265 nm
Injection Volume 10 µL10 µL

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative separations of chiral compounds, including Fmoc-protected amino acids. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. tandfonline.com This technique offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and easier solvent removal from the purified product.

Preparative SFC for Isolation:

For the large-scale purification of this compound, preparative SFC is an attractive option. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and, consequently, shorter run times compared to preparative HPLC. The mobile phase in SFC typically consists of supercritical CO2 and a small percentage of a polar organic co-solvent, such as methanol or ethanol, to modulate the solvating power and achieve the desired retention and selectivity. youtube.com

Chiral SFC for Enantiomeric Resolution:

SFC is particularly well-suited for chiral separations. Many of the same chiral stationary phases used in HPLC can also be employed in SFC. tandfonline.com The ability to fine-tune the mobile phase strength and polarity by adjusting the pressure, temperature, and co-solvent concentration provides a high degree of flexibility in optimizing the separation of enantiomers. For Fmoc-amino acids, chiral SFC can provide baseline resolution in a fraction of the time required by HPLC. tandfonline.com

A representative set of SFC conditions for the chiral resolution of this compound is presented in the table below.

ParameterAnalytical/Preparative Chiral SFC
Column Polysaccharide-based CSP (e.g., Amylose), 10 x 250 mm
Mobile Phase Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid
Gradient/Isocratic Isocratic (e.g., 80:20 CO2:Methanol)
Flow Rate 10 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 265 nm
Injection Volume 50-500 µL (Preparative)

Mass Spectrometry for Molecular Characterization and Sequence Verification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure. It is an essential tool for the characterization of this compound and for the sequence verification of peptides containing this amino acid.

For the initial characterization of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions. The accurate mass measurement obtained from high-resolution mass spectrometers can confirm the elemental composition of the compound.

When it comes to peptides incorporating the beta-cyclopentyl-alanine residue, mass spectrometry plays a crucial role in confirming the success of the synthesis and verifying the amino acid sequence. Tandem mass spectrometry (MS/MS) is particularly valuable in this regard. In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the m/z of the resulting fragment ions are measured. The fragmentation pattern provides a wealth of structural information.

The fragmentation of peptides in a mass spectrometer typically occurs along the peptide backbone, leading to the formation of different ion series (e.g., b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the beta-cyclopentyl-alanine residue will result in a characteristic mass shift in the fragment ion spectrum, confirming its incorporation at the intended position within the peptide chain. For cyclic peptides containing this residue, the fragmentation patterns can be more complex, often requiring at least two bond cleavages to open the ring and generate sequence-informative fragments. rsc.orgresearchgate.net

Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a highly sensitive and accurate method for determining the enantiomeric purity of amino acids. While HPLC is often used for the analysis of the intact Fmoc-protected amino acid, chiral GC is typically employed to analyze the enantiomeric composition of the underlying beta-cyclopentyl-DL-alanine after removal of the Fmoc group.

The analysis of amino acids by GC requires a derivatization step to convert the non-volatile amino acids into volatile derivatives suitable for gas-phase separation. sigmaaldrich.com A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting the amino acid with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst.

Acylation: The amino group is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

The resulting volatile diastereomers can then be separated on a chiral stationary phase. Chirasil-Val, a well-known chiral stationary phase, is often used for the enantioselective separation of derivatized amino acids. uni-muenchen.de The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase.

The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector provides high sensitivity, allowing for the quantification of even trace amounts of one enantiomer in the presence of the other. This method is crucial for quality control, ensuring that the starting material for peptide synthesis has the required enantiomeric purity.

The table below outlines a typical workflow and conditions for the chiral GC analysis of beta-cyclopentyl-alanine.

StepDescription
1. Deprotection Removal of the Fmoc group from this compound using a base like piperidine (B6355638).
2. Derivatization Esterification of the carboxyl group followed by acylation of the amino group.
3. GC Analysis
Column Chiral Stationary Phase (e.g., Chirasil-Val), 25 m x 0.25 mm
Carrier Gas Helium or Hydrogen
Temperature Program Ramped from a low initial temperature to a final temperature to elute all derivatives.
Injector Temperature 250 °C
Detector FID or MS
Detector Temperature 280 °C

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Stereocontrolled beta-cyclopentyl-alanine Incorporation

The precise three-dimensional arrangement of atoms (stereochemistry) in a peptide is critical to its function. Consequently, developing synthetic methods that allow for the controlled incorporation of specific stereoisomers of beta-cyclopentyl-alanine is a primary research focus. Current efforts are moving beyond classical multi-step procedures, which can be inefficient, towards more streamlined and stereoselective strategies. pitt.edu

Researchers have developed several innovative routes for synthesizing β-cycloalkylalanine derivatives. One promising approach involves the use of serine-derived organozinc reagents. nih.gov Two distinct methods have been demonstrated:

The reaction of an iodoalanine-derived zinc-copper reagent with cycloalk-1-en-3-yl phosphates. nih.gov

The palladium-catalyzed coupling of an iodoalanine-derived zinc reagent with cycloalkenyl triflates. nih.gov

Both pathways yield an unsaturated precursor that, upon catalytic hydrogenation, produces the desired protected β-cycloalkylalanine, including the cyclopentyl derivative. nih.gov This latter route is particularly versatile, allowing for the creation of various cycloalkyl rings (sizes 5-8). nih.gov While not specific to the cyclopentyl group, related research into the stereocontrolled synthesis of compounds like 3-(trans-2-aminocyclopropyl)alanine, a component of the antitumor agent belactosin A, highlights advanced techniques such as asymmetric alkylation using chiral phase-transfer catalysts and Wadsworth-Emmons cyclopropanation, which could be adapted for beta-cyclopentyl-alanine. nih.govnih.gov These methods offer greater control over the final product's configuration, which is essential for creating peptides with predictable structures and functions. nih.gov

Investigation of beta-cyclopentyl-alanine in the Design of Macrocyclic Peptides and Foldamers

Macrocyclic peptides (peptides cyclized head-to-tail or through side chains) and foldamers (oligomers that adopt well-defined secondary structures like natural peptides) are of immense interest as therapeutic agents due to their high binding affinity and stability. The incorporation of β-amino acids, such as beta-cyclopentyl-alanine, is a powerful strategy in the design of these molecules. nih.gov

Foldamers built from β-peptides can form stable helices and other secondary structures that mimic natural proteins but are resistant to degradation by proteases. acs.org The unique structural features of beta-cyclopentyl-alanine make it an attractive building block for creating novel foldamer architectures with tailored properties for applications in materials science and as potential therapeutics. chemimpex.com The ability to form predictable structures is a key advantage in designing molecules that can bind to complex biological targets like proteins and nucleic acids. acs.org

Advanced Computational Design and De Novo Synthesis of Peptides and Peptidomimetics

The convergence of computational chemistry and peptide synthesis has enabled the de novo design of peptides with novel functions. Computational tools can predict how the inclusion of a non-natural amino acid like beta-cyclopentyl-alanine will affect a peptide's structure and binding properties before it is ever synthesized in a lab.

Computational methods are now being used to design β-peptide foldamers that can target complex membrane proteins, a historically formidable challenge. nih.gov Software platforms like Rosetta have been successfully used to design cyclic peptide inhibitors from scratch. bakerlab.org These programs can model the conformational space of peptides containing non-standard residues, identifying sequences predicted to fold into a desired shape that can interact with a specific protein target. bakerlab.org More recently, deep learning-based tools like AlphaFold have been adapted for the structural prediction and design of cyclic peptides, including those with non-canonical and D-amino acids, further expanding the design possibilities. youtube.com

This computational-first approach accelerates the discovery process significantly. By screening thousands of potential peptide sequences in silico, researchers can prioritize a small number of the most promising candidates for chemical synthesis and experimental testing. This strategy was recently used to develop potent inhibitors against a bacterial enzyme, where only 12 computationally designed peptides needed to be synthesized to achieve the desired activity, avoiding the need for costly and time-consuming library screening campaigns. bakerlab.org

Integration with High-Throughput Screening Platforms in Chemical Biology Research

High-throughput screening (HTS) allows for the rapid testing of massive numbers of compounds to identify those with a desired biological activity. The use of Fmoc-beta-cyclopentyl-DL-alanine is highly compatible with modern HTS paradigms, particularly those involving combinatorial libraries.

The Fmoc protecting group is central to Solid-Phase Peptide Synthesis (SPPS), the standard method for producing synthetic peptides. chemimpex.com This chemistry is readily applied to "one-bead-one-compound" (OBOC) library synthesis, where millions of unique peptide sequences are created, each on an individual resin bead. nih.govnih.gov The inclusion of building blocks like this compound allows for the creation of diverse libraries of peptides, including macrocycles and peptidomimetics, with unique structural features. chemimpex.comnih.gov

These massive libraries can then be screened using ultra-high-throughput platforms. For example, the Fiber-Optic Array Scanning Technology (FAST) platform can screen bead-based libraries at a rate of millions of compounds per minute. nih.govacs.org This technology has been used to screen libraries of non-natural polymers against important drug targets like K-Ras, identifying potent hits with low nanomolar binding affinities. nih.govacs.org The integration of diverse building blocks like beta-cyclopentyl-alanine into these library synthesis and screening workflows is a powerful engine for discovering novel lead compounds for drug development and probes for chemical biology research. chemimpex.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1219422-04-4 chemicalbook.comguidechem.comechemi.com
Molecular Formula C₂₃H₂₅NO₄ guidechem.comechemi.com
Molecular Weight 379.456 g/mol guidechem.com
Topological Polar Surface Area 75.6 Ų guidechem.com
Rotatable Bond Count 7 guidechem.com
Hydrogen Bond Donors 2 guidechem.com
Hydrogen Bond Acceptors 4 guidechem.com
Storage Temperature 2-8°C guidechem.com

Table 2: Summary of Research Findings and Future Applications

Research AreaKey Findings & Future DirectionsRelevant Sources
Stereocontrolled Synthesis Development of novel routes using organozinc reagents and palladium-catalyzed coupling to achieve high stereoselectivity. Future work aims to adapt methods like asymmetric alkylation for even greater control. nih.govnih.govnih.gov
Macrocyclic Peptides & Foldamers The cyclopentyl group induces specific, predictable conformations (e.g., turns, helices), enhancing stability and binding affinity. It is a key building block for protease-resistant peptidomimetics. nih.govnih.govacs.orgchemimpex.com
Computational Design In silico tools (Rosetta, AlphaFold) can accurately predict the structural impact of incorporating beta-cyclopentyl-alanine, enabling the de novo design of potent and selective peptide inhibitors. nih.govbakerlab.orgyoutube.com
High-Throughput Screening Fmoc-protected form is ideal for SPPS and OBOC library synthesis. These libraries can be rapidly screened to discover novel bioactive compounds for drug discovery and chemical biology. chemimpex.comnih.govnih.govacs.org

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-β-cyclopentyl-DL-alanine, and how do they influence its reactivity in peptide synthesis?

  • Methodological Answer : The β-cyclopentyl substituent introduces steric hindrance and conformational rigidity, which can alter coupling efficiency during solid-phase peptide synthesis (SPPS). To optimize reactions, use coupling agents like HATU or DIC/Oxyma in DMF, and monitor by ninhydrin or LC-MS for incomplete couplings . The Fmoc group (fluorenylmethyloxycarbonyl) protects the α-amine, requiring piperidine or DBU for deprotection .

Q. How can researchers verify the purity and structural integrity of Fmoc-β-cyclopentyl-DL-alanine after synthesis?

  • Methodological Answer : Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity (>95% by area under the curve). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For stereochemical confirmation, circular dichroism (CD) or chiral HPLC with a cellulose-based column is recommended .

Q. What solvent systems are compatible with Fmoc-β-cyclopentyl-DL-alanine for SPPS?

  • Methodological Answer : Use polar aprotic solvents like DMF or NMP due to the compound’s moderate solubility. For challenging couplings, add co-solvents such as DMSO (≤10%) or heat to 40–50°C. Avoid THF or chloroform, which may precipitate the β-cyclopentyl side chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.